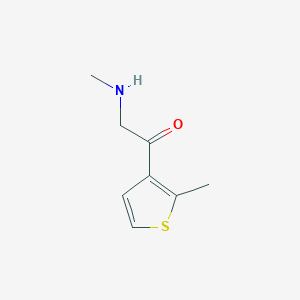
2-(Methylamino)-1-(2-methylthiophen-3-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylamino)-1-(2-methylthiophen-3-yl)ethan-1-one is an organic compound that belongs to the class of substituted cathinones. These compounds are known for their stimulant properties and are structurally related to amphetamines. The presence of the thiophene ring in its structure makes it unique compared to other cathinones.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-(2-methylthiophen-3-yl)ethan-1-one typically involves the following steps:
Formation of the intermediate: The starting material, 2-methylthiophene, undergoes a Friedel-Crafts acylation reaction with an appropriate acyl chloride to form the corresponding ketone.
Reductive amination: The ketone is then subjected to reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylamino)-1-(2-methylthiophen-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding N-oxide or sulfoxide derivatives.
Reduction: Reduction can lead to the formation of the corresponding alcohol or amine derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: N-oxide or sulfoxide derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Applications De Recherche Scientifique
2-(Methylamino)-1-(2-methylthiophen-3-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Studies on its pharmacological effects help understand the structure-activity relationship of substituted cathinones.
Medicine: Research on its potential therapeutic effects and toxicity contributes to the development of new drugs.
Industry: It is used in the synthesis of other chemical compounds and materials.
Mécanisme D'action
The mechanism of action of 2-(Methylamino)-1-(2-methylthiophen-3-yl)ethan-1-one involves its interaction with monoamine transporters in the brain. It acts as a substrate for the dopamine, norepinephrine, and serotonin transporters, leading to the release of these neurotransmitters into the synaptic cleft. This results in increased stimulation of the central nervous system, producing effects similar to those of other stimulants.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methylamino)-1-phenylpropan-1-one (Methcathinone): Similar stimulant properties but lacks the thiophene ring.
2-(Methylamino)-1-(4-methylphenyl)propan-1-one (Mephedrone): Contains a phenyl ring instead of a thiophene ring.
2-(Methylamino)-1-(2,3-dimethylphenyl)propan-1-one (Methedrone): Similar structure but with additional methyl groups on the phenyl ring.
Uniqueness
The presence of the thiophene ring in 2-(Methylamino)-1-(2-methylthiophen-3-yl)ethan-1-one distinguishes it from other substituted cathinones
Propriétés
Formule moléculaire |
C8H11NOS |
|---|---|
Poids moléculaire |
169.25 g/mol |
Nom IUPAC |
2-(methylamino)-1-(2-methylthiophen-3-yl)ethanone |
InChI |
InChI=1S/C8H11NOS/c1-6-7(3-4-11-6)8(10)5-9-2/h3-4,9H,5H2,1-2H3 |
Clé InChI |
ZCYKYCBKBMUODP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CS1)C(=O)CNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


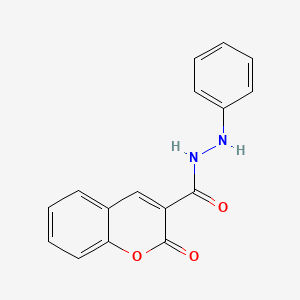
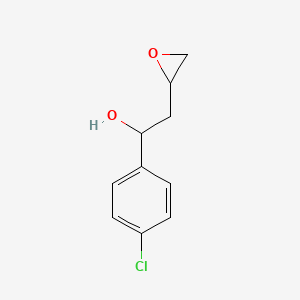
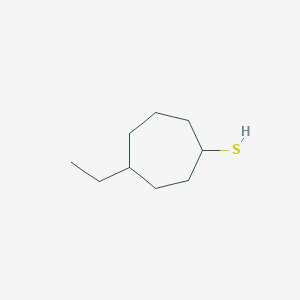
![[4-(N'-Hydroxycarbamimidoyl)phenyl]urea](/img/structure/B13159476.png)



![3-Isopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13159490.png)

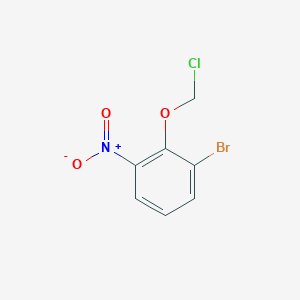
![2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole](/img/structure/B13159505.png)



